molecular formula C11H19F3N2O2Si2 B8747944 5-Trifluoromethyl-2,4-bis(trimethylsilyloxy)pyrimidine CAS No. 7057-43-4

5-Trifluoromethyl-2,4-bis(trimethylsilyloxy)pyrimidine

Cat. No. B8747944
CAS RN: 7057-43-4
M. Wt: 324.45 g/mol
InChI Key: XHBKWMUWFRURGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Trifluoromethyl-2,4-bis(trimethylsilyloxy)pyrimidine is a useful research compound. Its molecular formula is C11H19F3N2O2Si2 and its molecular weight is 324.45 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Trifluoromethyl-2,4-bis(trimethylsilyloxy)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Trifluoromethyl-2,4-bis(trimethylsilyloxy)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

7057-43-4

Product Name

5-Trifluoromethyl-2,4-bis(trimethylsilyloxy)pyrimidine

Molecular Formula

C11H19F3N2O2Si2

Molecular Weight

324.45 g/mol

IUPAC Name

trimethyl-[5-(trifluoromethyl)-2-trimethylsilyloxypyrimidin-4-yl]oxysilane

InChI

InChI=1S/C11H19F3N2O2Si2/c1-19(2,3)17-9-8(11(12,13)14)7-15-10(16-9)18-20(4,5)6/h7H,1-6H3

InChI Key

XHBKWMUWFRURGS-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC1=NC(=NC=C1C(F)(F)F)O[Si](C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

In 50 ml of hexamethyldisilazane, 6.16 g of 5-trifluoromethyluracil was suspended and then 0.22 ml of trimethylchlorosilane was added to the suspension, followed by heating the resulting mixture to reflux for 5 hours. After the reaction, the excess hexamethyldisilazane was removed by evaporation and the resultant was distilled in vacuum. All of the fractions of distillate obtained at about 60° C. under 1 mmHg were collected. Yield: 10.3 g
Quantity
6.16 g
Type
reactant
Reaction Step One
Quantity
0.22 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

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